molecular formula C9H12KNO3 B13516729 Potassium 1-cyclopropyl-2-oxopiperidine-3-carboxylate

Potassium 1-cyclopropyl-2-oxopiperidine-3-carboxylate

Katalognummer: B13516729
Molekulargewicht: 221.29 g/mol
InChI-Schlüssel: CFNGLXLLJLEEJM-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Potassium 1-cyclopropyl-2-oxopiperidine-3-carboxylate is a versatile chemical compound with a unique molecular structure. It has a molecular weight of 221.3 g/mol and is known for its high purity, typically exceeding 95% . This compound is utilized in various advanced research and development applications due to its distinctive properties.

Vorbereitungsmethoden

The synthesis of Potassium 1-cyclopropyl-2-oxopiperidine-3-carboxylate involves several steps. One common method includes the reaction of 1-cyclopropyl-2-oxopiperidine-3-carboxylic acid with potassium hydroxide. The reaction is typically carried out in an aqueous medium under controlled temperature conditions to ensure high yield and purity .

Industrial production methods often involve large-scale synthesis using automated reactors to maintain consistency and efficiency. The reaction conditions are optimized to minimize impurities and maximize the yield of the desired product.

Analyse Chemischer Reaktionen

Potassium 1-cyclopropyl-2-oxopiperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the potassium ion is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like methanol or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Potassium 1-cyclopropyl-2-oxopiperidine-3-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers use this compound to study its effects on various biological systems.

    Industry: This compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Potassium 1-cyclopropyl-2-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Potassium 1-cyclopropyl-2-oxopiperidine-3-carboxylate can be compared with other similar compounds such as:

    Ethyl 2-oxopiperidine-3-carboxylate: This compound has a similar structure but differs in its ester group.

    2-oxo-3-piperidinecarboxylate: Another related compound with slight variations in its molecular structure.

The uniqueness of this compound lies in its specific cyclopropyl group, which imparts distinct chemical and biological properties compared to its analogs .

Eigenschaften

Molekularformel

C9H12KNO3

Molekulargewicht

221.29 g/mol

IUPAC-Name

potassium;1-cyclopropyl-2-oxopiperidine-3-carboxylate

InChI

InChI=1S/C9H13NO3.K/c11-8-7(9(12)13)2-1-5-10(8)6-3-4-6;/h6-7H,1-5H2,(H,12,13);/q;+1/p-1

InChI-Schlüssel

CFNGLXLLJLEEJM-UHFFFAOYSA-M

Kanonische SMILES

C1CC(C(=O)N(C1)C2CC2)C(=O)[O-].[K+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.